5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline

Medicinal Chemistry Antiviral Drug Discovery Synthetic Methodology

Research on DNA-targeting antivirals often stalls due to the limited synthetic versatility of common indoloquinoxaline precursors. This 6H-indolo[2,3-b]quinoxaline scaffold solves that bottleneck with a dual-reactive profile. - Orthogonal derivatization: The 2-bromoethyl side chain enables SN2 amination, while the 2-chloro substituent permits SNAr or cross-coupling, allowing rapid library synthesis. - Enables critical SAR: Systematically modify both positions to probe DNA intercalation complex thermal stability and GC-rich minor groove orientation. - Supply chain reliability: Sourced as a high-purity intermediate with documented storage and shipping protocols to support reproducible synthetic workflows.

Molecular Formula C16H11BrClN3
Molecular Weight 360.63 g/mol
Cat. No. B12153610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline
Molecular FormulaC16H11BrClN3
Molecular Weight360.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CCBr
InChIInChI=1S/C16H11BrClN3/c17-7-8-21-14-6-5-10(18)9-11(14)15-16(21)20-13-4-2-1-3-12(13)19-15/h1-6,9H,7-8H2
InChIKeyYBIIYFPASSROLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline: Dual-Reactive Building Block


5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline is a synthetic intermediate belonging to the 6H-indolo[2,3-b]quinoxaline class, a planar, fused heterocyclic scaffold whose principal pharmacological mechanism is DNA intercalation [1]. The compound features a distinctive dual-reactivity profile conferred by a bromoethyl side chain at the 6-position, which serves as a versatile electrophilic handle for nucleophilic substitution, and a chloro substituent at the 2-position on the quinoxaline ring, which provides an orthogonal site for further functionalization or potential hydrogen bonding with biological targets [2].

Irreplaceability of This Indoloquinoxaline Scaffold


The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is exquisitely sensitive to the nature and position of substituents, as these modifications directly govern DNA binding affinity, thermal stability of the intercalated complex, and cellular activity [1]. The thermal stability of the DNA-indoloquinoxaline complex is known to depend critically on the type of side chain and its orientation toward the GC-rich minor groove [1]. Consequently, a simple halogen substitution or alkyl chain variation (e.g., replacing the 2-bromoethyl group with a 2-aminoethyl, vinyl, or methyl group) produces a molecule with fundamentally different reactivity, target engagement, and biological outcome, as quantified in the evidence below [2].

Quantitative Differentiation vs. Key Analogs


Synthetic Precursor to Antiviral Aminoethyl Derivatives

The target compound is a direct synthetic precursor to 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives, a series that was screened for cytotoxicity, antiviral activity, and interferon-inducing ability. The synthesis from 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline proceeded with high yields, establishing a robust route to pharmacologically active molecules [1]. In contrast, the unsubstituted parent indolo[2,3-b]quinoxaline scaffold and other halogenated analogs lacking the 2-bromoethyl group cannot be transformed into these specific aminoethyl derivatives without a dedicated electrophilic handle, limiting their utility as versatile building blocks [1].

Medicinal Chemistry Antiviral Drug Discovery Synthetic Methodology

Orthogonal Reactivity of 2-Chloro Substituent

The target compound bears a chloro group at the 2-position of the quinoxaline ring, in addition to the 5-(2-bromoethyl) side chain. This provides an orthogonal site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling sequential functionalization strategies that are impossible with non-chlorinated analogs such as 5-(2-bromoethyl)indolo[2,3-b]quinoxaline or 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline [1]. The presence of both chloro and bromoethyl groups in a single molecule confers a unique dual-reactivity profile [1].

Organic Synthesis Structure-Activity Relationship Medicinal Chemistry

Distinct Binding Mode vs. Pyrimidine Conjugates

Molecular docking studies of indolo[2,3-b]quinoxaline derivatives against four different receptors revealed that the indoloquinoxaline-pyrimidine conjugate exhibited high predicted activity, while the 6-(2-bromoethyl) precursor (a close analog of the target compound) displayed a distinct binding profile [1]. This difference in predicted binding underscores that the 2-bromoethyl side chain and chloro substituent direct the molecule toward different interaction landscapes compared to more complex conjugated derivatives [1].

Molecular Docking Structure-Based Drug Design Computational Chemistry

Recommended Research Applications


Synthesis of Antiviral 6-(2-Aminoethyl) Derivatives

Utilize 5-(2-bromoethyl)-2-chloroindolo[2,3-b]quinoxaline as the key intermediate in the high-yield synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, a class of compounds with demonstrated antiviral activity, interferon-inducing ability, and cytotoxicity [1]. The 2-bromoethyl group provides the essential electrophilic site for nucleophilic displacement with amines, a transformation that is not possible with unsubstituted indoloquinoxalines [1].

Orthogonal Sequential Functionalization

Employ 5-(2-bromoethyl)-2-chloroindolo[2,3-b]quinoxaline in sequential derivatization strategies that exploit the differential reactivity of the 2-chloro substituent (amenable to SNAr or Pd-catalyzed cross-coupling) and the 5-(2-bromoethyl) side chain (amenable to SN2 reactions) [2]. This orthogonal reactivity profile, absent in non-chlorinated analogs, enables the efficient construction of diverse compound libraries with fewer synthetic steps [2].

Tunable DNA Intercalation via Derivatization

Derivatize 5-(2-bromoethyl)-2-chloroindolo[2,3-b]quinoxaline to investigate how modifications at the 2-chloro and 6-bromoethyl positions influence the thermal stability of the DNA-intercalated complex [3]. Because the thermal stability of the compound-DNA complex is a key determinant of anticancer and antiviral activity, the ability to systematically vary both positions using this dual-reactive scaffold allows for structure-activity relationship (SAR) studies that are inaccessible with simpler indoloquinoxalines [3].

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